1-(2-Bromoethyl)-2-ethylbenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

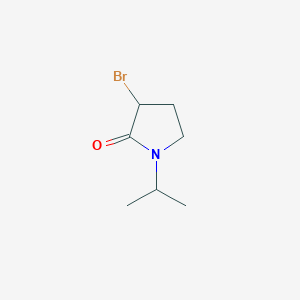

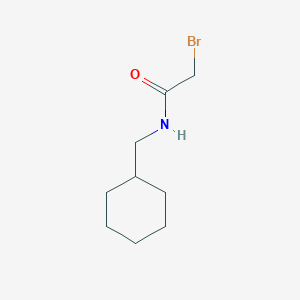

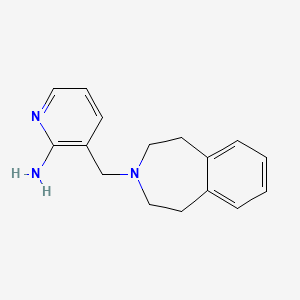

1-(2-Bromoethyl)-2-ethylbenzene is a chemical compound that belongs to the class of organic compounds known as benzoyl derivatives . These are organic compounds containing an acyl moiety of benzoic acid with the formula (C6H5CO-) . It is used as a building block in organic synthesis and the polymer industry .

Synthesis Analysis

The synthesis of 1-(2-Bromoethyl)-2-ethylbenzene can be achieved through several methods. One such method involves the copper-catalyzed borylation of 2-(2-bromoethyl)-1,3-dioxolane with bis(pinacolato)diboron followed by treatment with potassium bifluoride .Molecular Structure Analysis

The molecular structure of 1-(2-Bromoethyl)-2-ethylbenzene can be represented as C8H9Br . This structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions involving 1-(2-Bromoethyl)-2-ethylbenzene are complex and varied. For instance, it has been reported that the reaction with allyl benzene gave 64% yield of 1,2-dibromo-3-phenylpropane .Physical And Chemical Properties Analysis

1-(2-Bromoethyl)-2-ethylbenzene is a liquid with a characteristic odor . It has a melting point of -56 °C and a boiling point range of 220 - 221 °C at 760 mmHg .科学的研究の応用

Catalysis and Synthesis :

- N-halosulfonamides, including derivatives of 1-(2-Bromoethyl)-2-ethylbenzene, serve as efficient catalysts for synthesizing various chemical compounds. For instance, they have been used in the solvent-free synthesis of triazines and 2H-indazolo[2,1-b]phthalazine-triones, demonstrating their versatility in organic synthesis (Ghorbani‐Vaghei et al., 2015); (Ghorbani‐Vaghei et al., 2011).

- They also facilitate the synthesis of quinolines under aqueous and solvent-free conditions, showcasing the adaptability of these reagents in different environmental settings (Ghorbani‐Vaghei & Akbari-Dadamahaleh, 2009).

Analytical Chemistry Applications :

- In the field of analytical chemistry, derivatives of 1-(2-Bromoethyl)-2-ethylbenzene are utilized in nuclear magnetic resonance (NMR) spectroscopy. For example, a study demonstrated its use in identifying structures and determining product composition through NMR, enhancing understanding in undergraduate chemistry education (Isaac-Lam, 2014).

Catalytic Research :

- Research on catalysis often includes the study of 1-methyl-2-ethylbenzene, a close relative of 1-(2-Bromoethyl)-2-ethylbenzene. Studies have explored its conversion over different catalysts, providing insights into reaction mechanisms and the influence of catalyst properties (Nishi & Moffat, 1989).

Pyrolysis and Decomposition Studies :

- The thermal decomposition and pyrolysis of ethylbenzene derivatives, including bromoethylbenzene, have been studied using techniques like shock wave studies and UV absorption spectroscopy. These studies contribute to a deeper understanding of reaction kinetics and molecular behavior under extreme conditions (Mueller-Markgraf & Troe, 1988).

Electrochemical Applications :

- The electrochemical properties of 1-(2-Bromoethyl)-2-ethylbenzene derivatives have been explored for potential applications in electrosynthesis. For example, the electrochemical reductions of these compounds have been studied, offering insights into their reactivity and potential uses in electrochemical reactions (Du & Peters, 2010).

Safety And Hazards

特性

IUPAC Name |

1-(2-bromoethyl)-2-ethylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Br/c1-2-9-5-3-4-6-10(9)7-8-11/h3-6H,2,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMQPULMQCZXNPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1CCBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Bromoethyl)-2-ethylbenzene | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-[(2-bromo-5-fluorophenyl)methyl]carbamate](/img/structure/B1375156.png)

![3-Bromo-1-[(2,4-difluorophenyl)methyl]piperidin-2-one](/img/structure/B1375158.png)

![2-[2-Chloro-6-(pyrrolidin-1-yl)phenyl]ethan-1-amine](/img/structure/B1375170.png)